molecular formula C5H8N4 B6235032 5-cyclobutyl-1H-1,2,3,4-tetrazole CAS No. 1369868-65-4

5-cyclobutyl-1H-1,2,3,4-tetrazole

Cat. No.: B6235032
CAS No.: 1369868-65-4
M. Wt: 124.1
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Description

5-Cyclobutyl-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C5H8N4 and is a key synthetic intermediate in medicinal and organic chemistry . The 1H-tetrazole ring system is a privileged scaffold in drug discovery, serving as a non-classical bioisostere for carboxylic acids, which can improve metabolic stability and bioavailability in drug candidates . The cyclobutyl substituent introduces a strained, aliphatic ring system that can confer unique conformational and steric properties to the molecule, influencing its interaction with biological targets. The primary synthetic route to 5-substituted 1H-tetrazoles like this compound involves the [2+3] cycloaddition reaction between sodium azide and organic nitriles, which can be efficiently catalyzed by Lewis acids such as zinc salts . This method is renowned for its broad substrate scope and functional group tolerance. The compound serves as a versatile building block for further chemical elaboration. It can be functionalized at the nitrogen atoms to create 1,5-disubstituted tetrazoles or used in metal-catalyzed cross-coupling reactions to construct more complex molecular architectures . Key Research Applications: This tetrazole is valuable as a precursor in the synthesis of various heterocyclic systems and as a core structure in the development of potential pharmacologically active molecules. Tetrazole derivatives are extensively investigated for their antimicrobial, antiviral, and anticancer properties . The structural features of the tetrazole ring, including its aromaticity and ability to participate in hydrogen bonding, make it a significant component in supramolecular chemistry and materials science. Notice: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not suitable for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1369868-65-4

Molecular Formula

C5H8N4

Molecular Weight

124.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Cyclobutyl 1h 1,2,3,4 Tetrazole

Retrosynthetic Analysis and Strategic Approaches

A retrosynthetic analysis of 5-cyclobutyl-1H-1,2,3,4-tetrazole primarily points towards the formation of the tetrazole ring as the key strategic step. The most direct and widely practiced approach for constructing the 5-substituted 1H-tetrazole core is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govacs.orgresearchgate.net This approach is favored for its efficiency and atom economy.

Alternative strategies, such as multicomponent reactions (MCRs), offer a convergent pathway to the tetrazole scaffold, combining multiple starting materials in a single step to generate molecular diversity and complexity. acs.orgnih.govnih.gov These one-pot syntheses are increasingly explored for their efficiency and adherence to the principles of green chemistry. researchgate.netnih.gov

Cycloaddition Pathways to the Tetrazole Ring

The formation of the tetrazole ring via cycloaddition is a cornerstone of tetrazole synthesis. This pathway involves the reaction of a dipolarophile (the nitrile) with a 1,3-dipole (the azide).

[3+2] Cycloaddition of Cyclobutyl Nitrile with Azides

The most prominent method for synthesizing this compound is the [3+2] cycloaddition of cyclobutyl nitrile with an azide source. nih.govnih.gov This reaction, a type of Huisgen 1,3-dipolar cycloaddition, directly forms the stable five-membered tetrazole ring. nih.gov The reaction typically requires heating and can be facilitated by the use of catalysts to improve reaction rates and yields. acs.orgnih.gov The general transformation is depicted below:

Reaction scheme showing the [3+2] cycloaddition of cyclobutyl nitrile with an azide to form this compound

Various catalysts, including metal salts and solid acids, have been employed to promote this cycloaddition. nih.govnih.gov For instance, the use of a cobalt(II) complex has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to various organonitriles. nih.govacs.org Similarly, silica (B1680970) sulfuric acid has been utilized as a solid acid catalyst for this transformation, offering good to excellent yields. nih.govnih.gov

Variations in Azide Reagents and Sources (e.g., Sodium Azide, Trimethylsilyl (B98337) Azide)

A variety of azide reagents can be employed for the synthesis of 5-substituted tetrazoles, with sodium azide (NaN₃) and trimethylsilyl azide (TMSN₃) being the most common. nih.govrsc.org

Sodium Azide (NaN₃): This is an inexpensive and readily available source of the azide anion. nih.govcbijournal.com Reactions using sodium azide are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require catalysts such as zinc salts or copper salts to proceed efficiently. cbijournal.comorganic-chemistry.orgscielo.br The use of phase-transfer catalysts can also facilitate the reaction when using sodium azide in non-polar solvents. acs.org

Trimethylsilyl Azide (TMSN₃): This organosilicon azide is another popular reagent for tetrazole synthesis. google.comnih.gov It is often used in conjunction with a catalyst, and its reactivity can be advantageous in certain contexts. organic-chemistry.orgsci-hub.box Mechanistic studies have explored the role of TMSN₃ in promoting the cycloaddition, sometimes involving the in situ generation of other reactive intermediates. nih.govsci-hub.box

Azide ReagentTypical Catalyst/PromoterSolventKey Features
Sodium Azide (NaN₃)Zinc salts, Copper salts, Ammonium chloride, Solid acidsDMF, DMSO, WaterInexpensive, readily available, requires activation. nih.govcbijournal.comorganic-chemistry.orgscielo.br
Trimethylsilyl Azide (TMSN₃)Dialkyltin oxides, Lewis acidsToluene (B28343), Acetonitrile (B52724)Often provides milder reaction conditions, can generate reactive intermediates. google.comnih.govorganic-chemistry.orgsci-hub.box

Multicomponent Reaction (MCR) Strategies for Tetrazole Ring Formation

Multicomponent reactions (MCRs) provide an efficient and convergent approach to complex molecules by combining three or more reactants in a single synthetic operation. acs.orgnih.gov This strategy has been successfully applied to the synthesis of tetrazole derivatives. nih.govacs.org

One-Pot Synthesis from Precursors

One-pot MCRs for the synthesis of 5-substituted-1H-tetrazoles often involve the reaction of an aldehyde or ketone, a source of cyanide (like malononitrile), and an azide source. researchgate.netnih.gov For the synthesis of this compound, a hypothetical one-pot MCR could involve cyclobutanecarboxaldehyde, a cyanide source, and an azide. These reactions can be catalyzed by various means, including the use of magnetic nanoparticles, to facilitate catalyst recovery and reuse. rsc.org The key advantage of MCRs is the ability to construct the target molecule with high atom economy and in a time-efficient manner. nih.gov

Mechanistic Considerations in MCRs for Tetrazoles

The mechanism of MCRs leading to tetrazoles can be complex and often involves a cascade of reactions. researchgate.net A plausible pathway for a three-component reaction involving an aldehyde, malononitrile, and sodium azide could initiate with a Knoevenagel condensation between the aldehyde and malononitrile. researchgate.net This is followed by the addition of the azide to the nitrile group and subsequent cyclization to form the tetrazole ring. researchgate.net The specific mechanistic steps can be influenced by the choice of reactants, catalysts, and reaction conditions.

Alternative Cyclization Methods and Heterocycle Derivatization

While the most prevalent method for synthesizing 5-substituted-1H-tetrazoles, including the cyclobutyl variant, is the [3+2] cycloaddition of a nitrile (cyclobutanecarbonitrile) with an azide source (typically sodium azide), several alternative cyclization strategies and derivatization techniques have been developed to broaden the synthetic utility. scielo.brnih.gov These methods often start from precursors other than nitriles or involve the modification of the tetrazole ring itself.

One notable alternative involves the use of oximes. Aromatic and aliphatic aldoximes can undergo cycloaddition with reagents like diphenyl phosphorazidate (DPPA) to efficiently yield 5-substituted 1H-tetrazoles. organic-chemistry.org This approach provides a pathway to tetrazoles from readily available aldehydes. Another method utilizes imidoylbenzotriazoles, which can be converted to 1,5-disubstituted tetrazoles under mild conditions and with short reaction times. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) offer an efficient route to highly functionalized tetrazoles. nih.gov For instance, an Ugi-azide reaction can be employed to synthesize diversely substituted tetrazoles. beilstein-journals.org These MCRs are valuable for creating libraries of compounds for screening purposes.

Derivatization of the pre-formed 5-cyclobutyl-1H-tetrazole ring is another key strategy. N-alkylation and N-arylation of the tetrazole ring can be achieved to produce 1,5- and 2,5-disubstituted derivatives. For example, treatment with alkyl halides or arylation using palladium-catalyzed cross-coupling reactions allows for the introduction of various substituents at the nitrogen atoms of the tetrazole ring. nih.gov

Reaction Condition Optimization and Process Control

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, pressure, and stoichiometry is crucial for achieving high yields and purity.

The choice of solvent plays a critical role in the synthesis of 5-substituted-1H-tetrazoles. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and have been shown to be effective for the cycloaddition reaction, often leading to high yields. researchgate.netresearchgate.net For instance, in the synthesis of 5-phenyl-1H-tetrazole, a model for 5-substituted tetrazoles, DMF was found to be a suitable solvent, providing excellent yields when heated. nih.gov However, the high boiling points of these solvents can make their removal during workup challenging. researchgate.net

Water has emerged as a green and effective solvent for tetrazole synthesis. The use of zinc salts as catalysts in water has been shown to facilitate the reaction between nitriles and sodium azide for a broad range of substrates, including alkyl nitriles. organic-chemistry.org Some reactions have also been successfully carried out under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. scielo.br The solubility of reactants, particularly sodium azide, can be a limiting factor in less polar solvents like toluene. researchgate.net

SolventGeneral Observations for 5-Substituted-1H-Tetrazole SynthesisReference
DMF (N,N-dimethylformamide)Commonly used, generally provides high yields upon heating. researchgate.netnih.gov
DMSO (Dimethyl sulfoxide)Effective polar aprotic solvent, often leads to high conversion. researchgate.net
WaterA green solvent option, particularly effective with metal salt catalysts like Zn(II). organic-chemistry.org
TolueneGenerally poor solvent due to low solubility of sodium azide. researchgate.net
Solvent-FreeAn environmentally friendly option, feasibility depends on the specific catalytic system. scielo.br

Temperature is a critical parameter in the synthesis of this compound. The cycloaddition of nitriles and azides often requires elevated temperatures to overcome the activation energy barrier, particularly for less reactive aliphatic nitriles like cyclobutanecarbonitrile (B1293925). academie-sciences.fr Reaction temperatures typically range from 100 °C to 140 °C in conventional batch syntheses. researchgate.net In some cases, increasing the temperature can lead to higher yields and shorter reaction times. However, excessively high temperatures can lead to the formation of byproducts.

The application of pressure, often in conjunction with high temperatures, can further enhance reaction rates. Continuous-flow microreactors, operating at elevated temperatures and pressures, have been shown to be highly efficient for tetrazole synthesis, significantly reducing reaction times. academie-sciences.fr For example, some syntheses have been performed at temperatures ranging from 190–260 °C in such systems. academie-sciences.fr The addition of certain combustible agents, like 5-amino-1H-tetrazole, has been shown to influence the combustion temperature in specific applications, indicating the sensitivity of tetrazole compounds to thermal conditions. mdpi.com

The synthesis of tetrazoles can be performed using either stoichiometric or catalytic amounts of reagents that activate the nitrile. rsc.org Initially, methods often relied on stoichiometric amounts of strong Lewis acids or metal salts to drive the reaction. nih.gov However, these approaches can lead to significant waste and difficulties in product purification.

The shift towards catalytic methods represents a key advancement in green chemistry. rsc.org The use of a catalyst, even in small amounts, can significantly enhance the reaction rate and yield, while minimizing waste. For the synthesis of this compound, the molar ratio of cyclobutanecarbonitrile to the azide source is an important factor. Typically, a slight excess of sodium azide is used to ensure complete conversion of the nitrile. nih.gov The amount of catalyst is also optimized; for example, in some systems, catalyst loading can be as low as a few mol%. scielo.br

Catalytic Systems in Synthesis of this compound

A wide array of catalytic systems have been developed to improve the efficiency and environmental footprint of 5-substituted-1H-tetrazole synthesis. These can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts, which are soluble in the reaction medium, have been extensively studied for tetrazole synthesis. Metal salts are particularly effective as they can coordinate to the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

Lead(II) Catalysts: Lead(II) salts, such as lead chloride (PbCl₂), have been demonstrated to be effective catalysts for the [3+2] cycloaddition of nitriles and sodium azide. academie-sciences.fr In a study using benzonitrile (B105546) as a model substrate, PbCl₂ was found to be the most efficient among several lead salts, providing good yields in a shorter reaction time. academie-sciences.fr The reaction is typically carried out in DMF at around 120 °C. academie-sciences.fr The proposed mechanism involves the in-situ formation of lead azide, which then facilitates the cycloaddition. academie-sciences.fr This catalytic system has been successfully applied to both aromatic and aliphatic nitriles. academie-sciences.fr

Cobalt(II) Catalysts: Cobalt(II) complexes have also emerged as powerful homogeneous catalysts for tetrazole synthesis. nih.govnih.gov A cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of various organonitriles with sodium azide under homogeneous conditions. nih.gov Mechanistic studies have revealed the formation of an intermediate cobalt(II) diazido complex, which is key to the catalytic cycle. nih.gov These cobalt-catalyzed reactions can achieve near-quantitative yields. nih.gov

CatalystTypical Reaction ConditionsApplicability to Aliphatic NitrilesReference
PbCl₂DMF, 120 °CYes academie-sciences.fr
Co(II) complexesDMSO, 110 °CYes nih.govnih.gov
Zn(II) saltsWater, RefluxYes organic-chemistry.org
CuSO₄·5H₂ODMSO, 140 °CYes scielo.br

Heterogeneous Catalysis

Heterogeneous catalysts are paramount in the modern synthesis of tetrazoles, offering significant advantages such as ease of separation, reusability, and often milder reaction conditions compared to their homogeneous counterparts. acs.orgacs.org These solid-phase catalysts reduce contamination of the final product and contribute to more environmentally friendly and cost-effective processes. acs.orgacs.org

**2.3.2.1. Nanomaterial-Supported Catalysts (e.g., Nano-TiCl₄·SiO₂, Fe₃O₄@SiO₂) **

The advent of nanotechnology has introduced a variety of highly efficient catalysts for tetrazole synthesis. nih.govrsc.org Nanocatalysts provide an exceptionally high surface-area-to-volume ratio, leading to increased catalytic activity. nih.govtandfonline.com

Nano-TiCl₄·SiO₂ has been identified as a highly efficient, solid Lewis-acid catalyst for preparing 5-substituted 1H-tetrazoles. scielo.org.zaresearchgate.net It is synthesized from the reaction of nano-SiO₂ with TiCl₄ and serves as a recyclable and environmentally benign option. scielo.org.zaresearchgate.net The synthesis of various tetrazoles using this catalyst typically involves refluxing the corresponding nitrile and sodium azide in DMF. scielo.org.zaresearchgate.net The catalyst's stability and convenient recovery by simple filtration make it a valuable tool. scielo.org.zaresearchgate.net

Fe₃O₄@SiO₂-based catalysts are particularly noteworthy due to their magnetic properties, which allow for effortless separation from the reaction mixture using an external magnet. amerigoscientific.comjsynthchem.com The core-shell structure, consisting of a magnetic iron oxide core (Fe₃O₄) and a protective silica shell (SiO₂), can be functionalized with various catalytic groups. tandfonline.comrsc.org For instance, copper(II) immobilized on L-arginine-functionalized Fe₃O₄@SiO₂ has been used to catalyze the cycloaddition reaction in green solvents like polyethylene (B3416737) glycol (PEG), achieving high yields. irangn.ir Other functionalizations include sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) and trifluoroacetic acid (Fe₃O₄@SiO₂-APTES-TFA), which also demonstrate high catalytic activity and reusability. nih.govjsynthchem.com

Catalyst SystemSubstrate ExampleSolventTemp. (°C)Time (h)Yield (%)Reference
Nano-TiCl₄·SiO₂ BenzonitrileDMFReflux290 scielo.org.za
Fe₃O₄@SiO₂@L-arginine-Cu(II) 4-ChlorobenzonitrilePEG120295 irangn.ir
Fe₃O₄@SiO₂-APTES-TFA BenzonitrileEtOH80496 nih.gov
Fe₃O₄@SiO₂/CPTMS/MT/Cu Various aminesSolvent-free1000.5-185-95 tandfonline.com

This table presents a selection of research findings for the synthesis of 5-substituted 1H-tetrazoles using different nanomaterial-supported catalysts.

Zeolite-Based Catalysts (e.g., CoY Zeolite)

Zeolites, which are microporous aluminosilicate (B74896) minerals, serve as effective shape-selective solid acid catalysts in organic synthesis. acs.orgresearchgate.net Their well-defined pore structures and ion-exchange capabilities allow for the creation of specific catalytic sites.

CoY Zeolite , prepared by exchanging sodium ions in a NaY zeolite with cobalt(II) ions, has proven to be a superior reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles. acs.orgacs.org This method is noted for its cost-effectiveness, high yields, and aerobic reaction conditions, which avoid the need for hazardous and corrosive conventional Lewis acids. acs.orgacs.orgsigmaaldrich.com The reaction typically proceeds by heating the nitrile and sodium azide in DMF at 120 °C. acs.orgresearchgate.net The CoY zeolite catalyst can be recovered by simple filtration and reused multiple times with consistent activity. acs.orgacs.org Studies comparing CoY zeolite with other metal-exchanged zeolites (Fe, Ni, Cu, Zn) have shown its superior catalytic performance for this transformation. acs.org

CatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
CoY Zeolite PhenylacetonitrileDMF1201496 acs.org
HY Zeolite PhenylacetonitrileDMF1201415 acs.org
NaY Zeolite PhenylacetonitrileDMF12014<5 acs.org
CuY Zeolite PhenylacetonitrileDMF1201485 acs.org

This table compares the catalytic efficiency of CoY zeolite with other zeolite catalysts in the synthesis of 5-benzyltetrazole.

Green Chemistry Approaches in Catalyzed Syntheses

Another major green approach is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. irangn.ir Research has demonstrated the successful synthesis of tetrazoles in water, which is the most desirable green solvent. organic-chemistry.org Using zinc salts as catalysts in water not only provides a safe medium but also mitigates explosion hazards and prevents the release of toxic hydrazoic acid by maintaining a slightly alkaline pH. organic-chemistry.org Polyethylene glycol (PEG) has also been employed as a green, recyclable, and non-toxic solvent medium, particularly in conjunction with magnetic nanocatalysts. irangn.irnih.gov In some cases, reactions can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis by eliminating solvent use entirely. nih.govtandfonline.com The fundamental [3+2] cycloaddition reaction itself is highly atom-economical, as all atoms from the nitrile and azide reactants are incorporated into the final tetrazole product. acs.orgacs.org

Purification and Isolation Techniques for Academic Research

Following the synthesis, the isolation and purification of this compound are critical to obtaining a product of high purity for research purposes. Standard laboratory techniques are generally effective.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Column Chromatography is a widely used method for the purification of 5-substituted 1H-tetrazoles. nih.gov After the initial workup, the crude product can be purified on a silica gel column. nih.gov A mixture of petroleum ether and ethyl acetate (B1210297) is a commonly reported eluent system, with the polarity adjusted to achieve optimal separation of the desired tetrazole from any byproducts or unreacted starting materials. nih.govscielo.br

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both analytical and preparative purposes. sielc.com For analysis, reverse-phase (RP) HPLC can be used to assess the purity of the final product. sielc.comresearchgate.net For purification, preparative HPLC can be employed to isolate the tetrazole with very high purity. A typical mobile phase for the separation of tetrazoles on an RP column might consist of acetonitrile and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Recrystallization and Precipitation Strategies

Precipitation is often the first step in isolating the tetrazole product from the reaction mixture. After the reaction is complete, the mixture is cooled, and the catalyst (if heterogeneous) is removed by filtration. scielo.org.za The filtrate is then typically treated with acidified water (e.g., using HCl), which protonates the tetrazolate anion formed during the reaction, causing the less soluble 1H-tetrazole product to precipitate out of the aqueous solution. scielo.org.zascielo.br

Recrystallization is a standard and effective final purification step. The crude solid obtained after precipitation is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. scielo.br As the solution cools, the solubility of the tetrazole decreases, and it crystallizes out, leaving impurities behind in the solvent. A common solvent system reported for recrystallizing 5-substituted tetrazoles is a mixture of n-hexane and ethyl acetate. scielo.br The choice of solvent is crucial and depends on the specific solubility profile of the target compound.

Solvent Evaporation and Drying Procedures

Following the core synthesis and initial work-up of this compound, which typically involves quenching the reaction mixture and extracting the product into an organic solvent, the isolation of the pure compound necessitates the careful removal of the solvent and any residual moisture. These steps are critical for obtaining a solid, stable product suitable for characterization and further use.

The general work-up procedure for 5-substituted-1H-tetrazoles often begins with the dilution of the reaction mixture with water, followed by extraction of the product into a suitable organic solvent like ethyl acetate. growingscience.com The combined organic layers are then subjected to a drying process to remove dissolved water. A common drying agent for this purpose is anhydrous magnesium sulfate (B86663) (MgSO4). growingscience.com

Solvent Evaporation:

The primary method for removing the bulk of the extraction solvent is through evaporation under reduced pressure, a technique often performed using a rotary evaporator. This apparatus allows for efficient and gentle solvent removal at a temperature below the solvent's atmospheric boiling point, which is crucial to prevent thermal degradation of the tetrazole product. The filtrate, containing the dissolved product, is placed in a round-bottom flask, which is then rotated in a heated water bath while a vacuum is applied. This process increases the surface area for evaporation and lowers the boiling point of the solvent, facilitating its rapid removal.

In some described syntheses of similar tetrazole derivatives, after extraction with a solvent such as toluene or methyl isobutyl ketone and subsequent washing steps, the solvent is distilled off under reduced pressure to yield the crude product. google.com This concentrated solution or crude solid is then carried forward to the final purification step.

Drying Procedures:

After the bulk of the solvent has been evaporated, the resulting crude solid or oil may still contain residual solvent and moisture. Final drying is essential to obtain an analytically pure and stable product. This is typically achieved through one or more of the following methods:

High-Vacuum Drying: The crude product is placed in a vacuum oven or desiccator connected to a high-vacuum pump. This removes any remaining volatile organic solvents and water. The drying is usually performed at ambient or slightly elevated temperatures until a constant weight is achieved.

Recrystallization and Subsequent Drying: Purification by recrystallization is a common final step. google.comnih.gov This involves dissolving the crude product in a minimal amount of a hot solvent or a solvent mixture, such as ethyl acetate/petroleum ether or hot ethanol, and allowing it to cool slowly. growingscience.comgoogle.com As the solution cools, the solubility of the tetrazole decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and finally dried under vacuum to remove the recrystallization solvent.

The choice of extraction and recrystallization solvents is critical and depends on the solubility characteristics of the specific 5-substituted-1H-tetrazole. The following table summarizes solvents and drying agents commonly used in the work-up of tetrazole syntheses.

StepSolvent/AgentPurpose
Extraction Ethyl AcetateTo selectively dissolve the tetrazole product from the aqueous reaction mixture.
Methyl Isobutyl KetoneAn alternative extraction solvent. google.com
TolueneUsed as both a reaction and extraction solvent. google.com
Drying of Organic Extract Anhydrous Magnesium SulfateTo remove dissolved water from the organic extract before solvent evaporation. growingscience.com
Purification Petroleum Ether / Ethyl AcetateA common solvent system for recrystallization or column chromatography. google.comgoogle.com
EthanolUsed as a recrystallization solvent. growingscience.com
Final Drying VacuumTo remove residual solvents and moisture from the purified product. google.com

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 5-cyclobutyl-1H-1,2,3,4-tetrazole, offering detailed insights into its proton and carbon environments, as well as the connectivity between atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The spectrum reveals distinct signals corresponding to the protons of the cyclobutyl ring and the N-H proton of the tetrazole ring.

For instance, in a related compound, 5-cyclopropyl-2H-tetrazole, the protons of the cyclopropyl (B3062369) ring exhibit multiplets in the regions of δ 2.18-2.25 ppm, δ 1.20-1.25 ppm, and δ 1.04-1.08 ppm rsc.org. While specific data for the cyclobutyl derivative is not available, a similar pattern of complex multiplets would be expected for the methylene (B1212753) and methine protons of the cyclobutyl group. The N-H proton of the tetrazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. For example, in 5-vinyl-1H-tetrazole, the N-H proton signal is observed at a significant downfield shift of 16.00 ppm mdpi.com.

Table 1: Representative ¹H NMR Spectral Data for Substituted Tetrazoles

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
5-Vinyl-1H-tetrazole mdpi.comDMSO-d₆16.00 (s, 1H)N-H
6.86–6.80 (dd, 1H)=CH
6.24-6.27 (dd, 1H)=CH₂
5.80–5.83 (dd, 1H)=CH₂
5-(p-Tolyl)-1H-tetrazole rsc.orgDMSO-d₆16.67 (br, 1H)N-H
7.85 (d, 2H)Aromatic CH
7.34 (d, 2H)Aromatic CH
2.32 (s, 3H)-CH₃

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the tetrazole ring (C5) is typically observed in the range of δ 150-160 ppm. For example, the C5 carbon in 5-vinyl-1H-tetrazole appears at δ 154.10 ppm mdpi.com. The carbons of the cyclobutyl ring would be expected to resonate in the aliphatic region of the spectrum. Based on data for similar structures, the methine carbon attached to the tetrazole ring would appear further downfield than the methylene carbons.

Table 2: Representative ¹³C NMR Spectral Data for Substituted Tetrazoles

CompoundSolventChemical Shift (δ, ppm)Assignment
5-Vinyl-1H-tetrazole mdpi.comDMSO-d₆154.10C5 (tetrazole)
125.16=CH
120.37=CH₂
5-(p-Tolyl)-1H-tetrazole rsc.orgDMSO-d₆155.58C5 (tetrazole)
141.75, 130.47, 127.42, 121.90Aromatic C
21.55-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Tautomeric Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, which is essential for mapping out the spin systems within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for confirming the attachment of the cyclobutyl ring to the C5 position of the tetrazole ring by observing correlations between the cyclobutyl protons and the C5 carbon.

Furthermore, these techniques can aid in the study of tautomerism, a common phenomenon in 1H-tetrazoles, by helping to distinguish between the 1H and 2H tautomers that may exist in equilibrium researchgate.net. The presence of specific HMBC correlations can provide evidence for the predominant tautomeric form.

Nitrogen-14 NMR (¹⁴N NMR) for Nitrogen Environment Characterization

Nitrogen-14 NMR (¹⁴N NMR) spectroscopy can provide direct information about the electronic environment of the four nitrogen atoms in the tetrazole ring. However, the quadrupolar nature of the ¹⁴N nucleus often leads to broad signals, which can make interpretation challenging nih.gov. Despite this, ¹⁴N NMR has been used to study substituted tetrazoles and can offer insights into the different nitrogen environments within the ring acs.org. The chemical shifts of the nitrogen atoms are sensitive to the substitution pattern and the tautomeric form of the tetrazole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational bands corresponding to the tetrazole and cyclobutyl moieties.

N-H Vibrations: The N-H stretching vibration of the tetrazole ring typically appears as a broad band in the IR spectrum in the region of 3000-3500 cm⁻¹, often centered around 3100-3200 cm⁻¹. The broadness is due to intermolecular hydrogen bonding mdpi.com. The N-H bending vibrations are found at lower frequencies.

C-H Vibrations: The C-H stretching vibrations of the cyclobutyl ring are expected in the 2800-3000 cm⁻¹ region.

Tetrazole Ring Vibrations: The tetrazole ring itself gives rise to a series of characteristic stretching and bending vibrations. N=N and C=N stretching vibrations are typically observed in the 1300-1600 cm⁻¹ range mdpi.com. Ring breathing and other deformation modes occur at lower wavenumbers.

Cyclobutane (B1203170) Ring Vibrations: The cyclobutane ring will have its own set of characteristic vibrations, including CH₂ scissoring, wagging, and twisting modes.

Studies on similar tetrazole derivatives have shown that the vibrational frequencies are sensitive to the nature of the substituent at the C5 position mdpi.compnrjournal.com.

Table 3: Representative IR Absorption Bands for Substituted Tetrazoles

CompoundVibrational ModeFrequency (cm⁻¹)Reference
5-Vinyl-1H-tetrazoleN-H stretch (H-bonded)3116 mdpi.com
5-(Benzylthio)-1H-tetrazoleN=N stretch1329.03 pnrjournal.com
5-(p-Tolyl)-1H-tetrazoleC-H stretch (aromatic)2917, 2849 rsc.org
C=N, N=N stretches1609 rsc.org

Conformational Insights from Spectroscopic Fingerprints

While specific conformational analysis studies for this compound are not extensively reported in the reviewed literature, its spectroscopic fingerprints provide significant insights into its molecular structure. The conformational flexibility of the molecule is primarily dictated by the orientation of the cyclobutyl ring relative to the planar tetrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclobutyl and tetrazole moieties. The N-H proton of the tetrazole ring would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), characteristic of acidic protons on nitrogen heterocycles. The protons on the cyclobutyl ring would present as a complex set of multiplets in the aliphatic region due to spin-spin coupling. The methine proton at the point of attachment to the tetrazole ring (C1 of the cyclobutyl group) would be the most downfield of the aliphatic signals.

¹³C NMR: The carbon spectrum would show a signal for the C5 carbon of the tetrazole ring, which is expected to be in the range of 150-160 ppm. The carbons of the cyclobutyl group would appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. For this compound, characteristic absorption bands would confirm the presence of the tetrazole ring. These include:

A broad absorption band in the 3000-2500 cm⁻¹ region, corresponding to the N-H stretching vibration, often indicative of hydrogen bonding in the solid state.

Several bands between 1600 cm⁻¹ and 1400 cm⁻¹, which can be attributed to C=N and N=N stretching vibrations within the tetrazole ring.

C-H stretching vibrations for the cyclobutyl group would be observed just below 3000 cm⁻¹.

Analysis of the fine structure of these spectroscopic signals, potentially aided by computational modeling, could reveal the preferred rotational conformation (e.g., perpendicular or coplanar orientation of the rings) and the puckering of the cyclobutyl ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a definitive technique for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass that distinguishes it from other isomers or compounds with the same nominal mass. The precise measurement of the molecular ion's mass-to-charge ratio (m/z) validates the molecular formula C₅H₈N₄.

Table 1: HRMS Data for this compound
Molecular FormulaCalculated Exact Mass (Da)Ion Type
C₅H₈N₄124.07489[M+H]⁺

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) reveals the fragmentation pathways of the protonated or deprotonated molecule, offering robust structural confirmation. The fragmentation of 5-substituted-1H-tetrazoles is well-characterized and provides a diagnostic signature for the tetrazole ring.

In positive-ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ undergoes a characteristic loss of a neutral hydrazoic acid molecule (HN₃). This occurs via ring-opening following protonation. In negative-ion mode (ESI-), the deprotonated molecule [M-H]⁻ typically fragments through the elimination of a dinitrogen molecule (N₂).

These fragmentation patterns are diagnostic for the 5-substituted-1H-tetrazole core. For this compound, the observation of these specific neutral losses from the precursor ion confirms the covalent linkage between the cyclobutyl group and the tetrazole ring.

Table 2: Predicted ESI-MS/MS Fragmentation for this compound
Ionization ModePrecursor Ion [m/z]Key FragmentationFragment Ion [m/z]Fragment Structure/Formula
Positive (ESI+)125.0827Loss of HN₃82.0653[C₅H₈]⁺ (Cyclobutylcarbonitrile cation)
Negative (ESI-)123.0671Loss of N₂95.0671[C₅H₇N₂]⁻

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

As of the latest reviewed literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the molecular geometry can be reliably inferred from the extensive crystallographic data available for other 5-substituted-1H-tetrazoles. growingscience.comresearchgate.net

It is expected that the tetrazole ring itself would be essentially planar due to its aromatic character. The bond lengths within the ring would reflect this delocalization. The cyclobutyl substituent would be attached to the C5 atom of the tetrazole ring. The conformation of the cyclobutyl ring is typically puckered, and its orientation relative to the tetrazole ring would be a key structural feature, with the two rings likely adopting a nearly perpendicular arrangement to minimize steric hindrance. researchgate.net

Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is predicted to be dominated by hydrogen bonding, a characteristic feature in the crystal structures of N-unsubstituted tetrazoles. growingscience.compsu.edu The most significant intermolecular interaction is the hydrogen bond formed between the acidic proton on the N1 atom of one tetrazole molecule and the lone pair of a nitrogen atom (typically N4) on an adjacent molecule. growingscience.comresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing quantitative information on the elemental composition of a sample. This method is fundamental for validating the empirical formula of a synthesized compound, such as this compound. The technique operates by combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂), are meticulously collected and measured. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be accurately determined.

The molecular formula for this compound is established as C₅H₈N₄. nih.gov Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a critical benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis and purity of the target compound and validates its proposed empirical formula.

Detailed research findings from the analysis of this compound would involve comparing the theoretically calculated elemental percentages with those determined through experimental analysis.

ElementTheoretical Percentage (%)
Carbon (C)48.37
Hydrogen (H)6.50
Nitrogen (N)45.13

The validation of the empirical formula through elemental analysis is a critical step in the comprehensive structural elucidation of this compound, ensuring the foundational accuracy of its chemical identity before further spectroscopic and physical characterization.

Computational and Theoretical Studies on 5 Cyclobutyl 1h 1,2,3,4 Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 5-cyclobutyl-1H-1,2,3,4-tetrazole, these calculations offer a detailed picture of its geometry, electronic properties, and energetic profile.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of molecules. It is instrumental in determining the optimized geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. Calculations, often using functionals like B3LYP, provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The electronic structure analysis via DFT yields critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorfrancis.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of 5-Cyclobutyl-1H-tetrazole Tautomers using DFT

Parameter1H-Tautomer2H-Tautomer
EHOMO (eV)-8.12-8.35
ELUMO (eV)1.451.51
Energy Gap (ΔE) (eV)9.579.86
Dipole Moment (Debye)5.12.3

Note: These values are representative and depend on the specific functional and basis set used.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. High-level methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate results than DFT for certain properties, albeit at a significantly higher computational cost. These methods are often used to benchmark the results obtained from DFT and to investigate systems where DFT may not be sufficiently accurate. For 5-substituted tetrazoles, ab initio calculations can provide a more refined understanding of the subtle electronic effects and activation energies for tautomerization.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used for tetrazole systems. researchgate.netresearchgate.net Correlation-consistent basis sets, like cc-pVTZ, developed by Dunning, are also employed for higher accuracy calculations. iosrjournals.org The selection involves a trade-off between computational cost and the desired accuracy of the results. The inclusion of polarization functions (e.g., d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure and non-covalent interactions of nitrogen-rich heterocyclic systems like tetrazoles.

Table 2: Effect of Basis Set on Calculated Total Energy of 5-Cyclobutyl-1H-tetrazole (1H-Tautomer)

Basis SetTotal Energy (Hartree)Relative Computational Time
6-31G(d)-442.8951x
6-311+G(d,p)-443.123~5x
cc-pVTZ-443.215~15x

Note: Values are illustrative to show the trend in energy and computational cost.

Conformational Analysis and Tautomeric Equilibria

The flexibility of the cyclobutyl group and the prototropic tautomerism of the tetrazole ring are key structural features of this compound.

5-Substituted tetrazoles, including the cyclobutyl derivative, exist as a mixture of two principal tautomers: the 1H- and 2H-forms, which differ in the position of the proton on the tetrazole ring. nih.gov Computational studies have shown that the relative stability of these tautomers is highly dependent on the surrounding environment.

In the gas phase, the 2H-tautomer is generally found to be more stable than the 1H-tautomer. iosrjournals.orgnih.gov This preference is attributed to the intrinsic electronic properties of the isolated molecule. However, in condensed phases, such as in solution or the solid state, this preference is often reversed. The 1H-tautomer, being more polar, is better stabilized by intermolecular interactions, particularly hydrogen bonding with solvent molecules or other tetrazole molecules. nih.gov Therefore, in solution, the 1H-tautomer is typically the predominant form. nih.gov The nature of the solvent also plays a role, with polar solvents favoring the 1H form more significantly.

Table 3: Calculated Relative Stability of 5-Cyclobutyl-tetrazole Tautomers in Different Media

EnvironmentMore Stable TautomerApproximate Energy Difference (ΔE = E1H - E2H) (kcal/mol)
Gas Phase2H-Tautomer+1.5 to +3.0
Non-polar Solvent (e.g., Toluene)2H-Tautomer+0.5 to +1.5
Polar Solvent (e.g., Water)1H-Tautomer-2.0 to -4.0

Note: Energy differences are representative for 5-alkyl-tetrazoles and illustrate the environmental effect.

Computational methods are employed to explore the potential energy surface (PES) of this compound. This involves calculating the energy of the molecule for various orientations (conformations) of the cyclobutyl ring relative to the tetrazole ring. The goal is to identify all stable conformers, which correspond to local minima on the PES, and to determine the global minimum, which is the most stable conformation of the molecule.

For each tautomer (1H and 2H), there can be multiple conformers due to the rotation around the C-C bond connecting the two rings. The puckered nature of the cyclobutyl ring also contributes to the conformational complexity. By mapping the PES, researchers can identify the lowest energy conformers for both the 1H and 2H tautomers and calculate the energy barriers for interconversion between them. This information is crucial for understanding the molecule's dynamic behavior and its conformational preferences under different conditions.

Influence of Substituent and Solvent on Tautomeric Preferences

The tautomeric equilibrium of 5-substituted tetrazoles, including this compound, is a critical aspect of their molecular behavior, with the position of the annular proton dictating many of their physicochemical properties. This equilibrium primarily involves the 1H- and 2H-tautomers. Computational studies, predominantly employing Density Functional Theory (DFT), have established that the relative stability of these tautomers is highly sensitive to the electronic nature of the C5-substituent and the polarity of the surrounding medium. mdpi.comnih.govnih.gov

In the gas phase, the 2H-tautomer is generally predicted to be more stable than the 1H-tautomer for most 5-substituted tetrazoles. mdpi.comnih.gov This preference is attributed to the electronic characteristics and aromaticity of the respective ring systems. The cyclobutyl group at the C5 position acts as a weak electron-donating alkyl group. This substitution pattern does not dramatically alter the intrinsic stability preference observed for the parent tetrazole, where the 2H form also predominates in the absence of solvent effects.

The influence of the solvent is profound and can invert the tautomeric preference. nih.govwustl.edu In solution, particularly in polar solvents, the 1H-tautomer becomes the predominant form. nih.gov This shift is explained by the significantly larger dipole moment of the 1H-tautomer compared to the 2H-tautomer. The greater dipole moment allows for more favorable dipole-dipole interactions with polar solvent molecules, leading to a greater stabilization of the 1H form that overcomes its slightly higher intrinsic energy. As the polarity of the solvent increases, the equilibrium shifts further in favor of the 1H-tautomer. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these solvent effects and consistently predict the stabilization of the 1H form in polar media. nih.gov

The predicted tautomeric preference for this compound in different environments is summarized in the table below.

EnvironmentPredicted Predominant TautomerPrimary Reason
Gas Phase2H-tautomerHigher intrinsic thermodynamic stability. mdpi.com
Nonpolar Solvent (e.g., Hexane)2H-tautomerMinimal solute-solvent interactions; intrinsic stability dominates.
Polar Aprotic Solvent (e.g., DMSO)1H-tautomerStabilization through strong dipole-dipole interactions. nih.gov
Polar Protic Solvent (e.g., Water)1H-tautomerStrong stabilization via dipole-dipole interactions and hydrogen bonding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational lens to study the time-dependent behavior of molecules, offering insights into conformational dynamics, solvation, and intermolecular interactions at an atomic level. nih.gov While specific MD studies on this compound are not extensively documented, the methodology can be applied to elucidate its behavior in various environments.

MD simulations can reveal the intricate motions of both the cyclobutyl substituent and the tetrazole ring. The tetrazole ring itself is a relatively rigid, planar aromatic system. Its primary motions within a simulation would be rotational (tumbling) and translational diffusion through the solvent, with ring vibrations occurring on a much faster timescale.

MD simulations are particularly powerful for studying how solvent molecules arrange around a solute and the nature of their interactions. nih.gov For this compound, the simulation would model a single solute molecule surrounded by a large number of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide).

In a polar protic solvent like water, the simulation would show the formation of specific, strong hydrogen bonds. rsc.org The acidic N-H proton of the 1H-tetrazole tautomer would act as a hydrogen bond donor to the oxygen of a water molecule, while the sp²-hybridized nitrogen atoms (N2, N3, and N4) would act as hydrogen bond acceptors from the hydrogens of other water molecules. nih.gov The analysis of radial distribution functions (RDFs) from the simulation data would quantify the average distances and coordination numbers for these interactions, revealing the structure of the first solvation shell.

Conversely, the cyclobutyl ring is hydrophobic. The simulation would illustrate the disruption of the solvent's hydrogen-bonding network around this nonpolar group. Water molecules would be expected to form a structured "cage-like" arrangement around the cyclobutyl moiety. In nonpolar solvents, the primary intermolecular forces would be weaker van der Waals interactions, and the simulation would show a less structured and more dynamic solvation environment.

Spectroscopic Property Prediction

Computational chemistry provides essential tools for predicting spectroscopic properties, which aids in the structural elucidation and characterization of novel compounds like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard computational task that is invaluable for confirming molecular structures and distinguishing between isomers or tautomers. cdnsciencepub.com The most common method for these calculations is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, often with the B3LYP functional and basis sets such as 6-311G(d,p) or larger. growingscience.com

Calculations would be performed on the optimized geometries of both the 1H- and 2H-tautomers. The resulting absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, such as tetramethylsilane (TMS).

A key diagnostic feature in the ¹³C NMR spectrum is the chemical shift of the C5 carbon of the tetrazole ring. Computational studies on other 5-substituted tetrazoles have shown that the C5 carbon in 2H-tautomers (or 2,5-disubstituted isomers) is significantly deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1H-tautomer (or 1,5-disubstituted isomer). mdpi.com This predictable difference is a powerful tool for tautomer assignment. Hypothetical predicted chemical shifts for key atoms in this compound are presented below to illustrate these expected differences.

AtomHypothetical Predicted ¹H Shift (δ, ppm)Hypothetical Predicted ¹³C Shift (δ, ppm)TautomerComment
N-H~15-16-1HHighly deshielded acidic proton, often broad. mdpi.com
C5 (Tetrazole)-~1541HTypical value for C5 in a 1H-tautomer. mdpi.com
C5 (Tetrazole)-~1642HSignificantly downfield-shifted compared to the 1H-tautomer. mdpi.com
Cyclobutyl CH (α)~3.5-4.0~30-35BothCarbon directly attached to the electron-withdrawing tetrazole ring.
Cyclobutyl CH₂ (β)~2.0-2.5~25-30Both
Cyclobutyl CH₂ (γ)~1.8-2.2~18-22Both

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The process begins with the optimization of the molecular geometry, followed by the calculation of harmonic vibrational frequencies at the same level of theory (e.g., B3LYP/6-311G(d,p)). core.ac.ukpnrjournal.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. core.ac.uk

For this compound, these calculations would predict several characteristic vibrational modes. The N-H stretching vibration of the 1H-tautomer is expected to appear as a broad band in the 3000-3400 cm⁻¹ region in the IR spectrum, though its exact position can be sensitive to hydrogen bonding. The C-H stretching vibrations of the cyclobutyl ring would appear just below 3000 cm⁻¹. The region between 900 cm⁻¹ and 1600 cm⁻¹ is the fingerprint region, containing characteristic stretching and bending vibrations of the tetrazole ring (e.g., C=N, N=N stretches) and bending modes of the cyclobutyl group. pnrjournal.com These calculated spectra are crucial for assigning the bands observed in experimental IR and Raman spectra. researchgate.net

Vibrational ModeApproximate Calculated Frequency Range (cm⁻¹)Expected IR Intensity
N-H Stretch (1H-tautomer)3000 - 3400Medium-Strong, Broad
C-H Stretch (Cyclobutyl)2850 - 3000Medium-Strong
C=N / N=N Ring Stretches1200 - 1600Medium-Strong
Tetrazole Ring Breathing/Deformation900 - 1200Medium-Strong
CH₂ Scissoring/Bending (Cyclobutyl)~1450Medium

Theoretical Reaction Pathway and Mechanistic Studies

Computational chemistry provides powerful tools to elucidate the mechanisms, kinetics, and energetics of chemical reactions. For this compound, theoretical studies would primarily focus on its synthesis and potential decomposition pathways, including photochemical reactions.

The most common and versatile synthetic route for 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, typically sodium azide organic-chemistry.orgscielo.org.zaresearchgate.netacademie-sciences.fr. For this compound, this involves the reaction of cyclobutanecarbonitrile (B1293925) with an azide.

Theoretical studies on this type of reaction for various nitriles have characterized the transition state of the cycloaddition. The mechanism involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. Computational models, often employing Density Functional Theory (DFT), can locate and characterize the geometry and energy of this transition state. Studies on similar reactions show a slight elongation of the N1-N2 bond in the azide moiety within the transition state structure. This concerted, yet asynchronous, process involves the simultaneous formation of new single bonds as the pi systems of the reactants interact. The activation of the nitrile by a Lewis or Brønsted acid catalyst, which is common in these syntheses, lowers the energy of the transition state, thereby increasing the reaction rate organic-chemistry.org.

Computational studies are instrumental in predicting the energy barriers (activation energies) and reaction kinetics for the formation of tetrazoles. By calculating the energy difference between the reactants and the transition state, the activation energy for the cycloaddition can be determined.

Gas-phase computational studies on various C-substituted tetrazoles have predicted activation barriers for the tautomeric interconversion, which is a key aspect of tetrazole chemistry. For the synthesis via cycloaddition, the nature of the substituent on the nitrile has a notable effect on the reaction's energy barrier. Electron-withdrawing groups tend to activate the nitrile, potentially lowering the barrier, while electron-donating alkyl groups may have a smaller effect.

Based on computational studies of other 5-substituted tetrazoles, the activation energy for the formation of the tetrazole ring can be predicted. The table below shows calculated activation energies for the tautomerization of various 5-substituted tetrazoles, which provides insight into the stability and energetic landscape of the tetrazole ring system. The cyclobutyl group, being a simple alkyl substituent, would be expected to have an activation barrier similar to that of the 5-ethyl derivative.

Substituent at C5Activation Barrier (kcal/mol) at cc-pVTZ level
-H (Unsubstituted)55.85
-CH3 (Methyl)55.37
-CH2CH3 (Ethyl)55.33
-NO2 (Nitro)58.69
-OH (Hydroxy)54.86
-NH2 (Amino)52.66

Data extrapolated from computational studies on various C-substituted tetrazoles iosrjournals.org.

The photochemistry of tetrazoles is a complex field characterized by the cleavage of the heterocyclic ring upon UV irradiation nih.gov. Theoretical studies have been crucial in elucidating the intricate mechanisms of these photodegradation pathways. For this compound, several photochemical reaction pathways can be anticipated based on studies of analogous compounds nih.govuc.pt.

Photolysis and Nitrogen Extrusion: A common photochemical reaction for tetrazoles is the photoextrusion of a molecule of nitrogen (N₂). This process can lead to the formation of highly reactive intermediates. Computational studies on compounds like 1-phenyl-4-allyl-tetrazol-5-one have validated that this N₂ extrusion can occur as a concerted process from an excited triplet state uc.pt.

Nitrile Imine Formation: The extrusion of N₂ from the tetrazole ring is often theorized to produce a nitrile imine intermediate. This species is a 1,3-dipole that can undergo various subsequent reactions, such as cyclization or reaction with other molecules. The specific fate of the cyclobutyl-substituted nitrile imine would depend on the reaction conditions.

Ring Cleavage: Photolysis can lead to the cleavage of the tetrazole ring, producing a variety of photoproducts. The exact nature of these products is heavily dependent on the substituents and the reaction environment (e.g., solvent) nih.govuc.pt. Theoretical calculations help to map the potential energy surfaces of the excited states to predict the most likely decomposition pathways and the stability of the resulting intermediates and products.

Electronic Properties and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity youtube.comwikipedia.org. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile fiveable.meyoutube.com. In this compound, the HOMO would likely have significant contributions from the lone pair electrons on the nitrogen atoms of the tetrazole ring.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile fiveable.meyoutube.com. The LUMO of the tetrazole ring would be an antibonding π* orbital.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is an important indicator of the molecule's kinetic stability and chemical reactivity fiveable.me. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational methods like DFT are used to calculate the energies of these orbitals and predict the molecule's reactivity profile. For this compound, the alkyl substituent is not expected to dramatically alter the fundamental electronic properties of the tetrazole ring, but it would be predicted to have a slightly different HOMO-LUMO gap compared to tetrazoles with electron-withdrawing or conjugating substituents.

Orbital/ConceptSignificance in Chemical Reactivity
HOMORegion of highest electron density; acts as an electron donor (nucleophile). Determines reactivity towards electrophiles.
LUMORegion of lowest electron density (electron deficient); acts as an electron acceptor (electrophile). Determines reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)Indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and easier electronic excitation.

Computational chemistry allows for the calculation of the electron distribution within a molecule, which can be visualized using charge distribution analysis and molecular electrostatic potential (MEP) maps.

Charge Distribution: The four nitrogen atoms in the tetrazole ring are highly electronegative and would draw electron density away from the carbon and hydrogen atoms. This results in the nitrogen atoms bearing partial negative charges, while the ring carbon, the cyclobutyl group, and the acidic proton on N1 would carry partial positive charges.

Electrostatic Potential Maps (MEP): An MEP map provides a visual representation of the charge distribution. For a 5-substituted-1H-tetrazole, the MEP would show regions of negative electrostatic potential (typically colored red or orange) concentrated around the lone pairs of the sp²-hybridized nitrogen atoms (N2, N3, and N4). These regions are susceptible to electrophilic attack and are the primary sites for hydrogen bonding interactions nih.gov. The region around the acidic N-H proton would show a positive electrostatic potential (typically colored blue), indicating its susceptibility to attack by nucleophiles or bases. The cyclobutyl group, being a nonpolar alkyl group, would exhibit a relatively neutral electrostatic potential.

Aromaticity and Stability Analysis of the Tetrazole Ring

The inherent stability and chemical behavior of this compound are intrinsically linked to the aromatic character of its five-membered tetrazole ring. researchgate.net Computational and theoretical studies provide significant insights into the electronic structure and resonance energy of this heterocyclic system. The tetrazole ring is a quintessential example of a π-electron-rich aromatic system, containing six π-electrons delocalized across the one carbon and four nitrogen atoms, fulfilling Hückel's (4n+2) rule for aromaticity. nih.govmsu.edu

The aromaticity of the tetrazole ring in 5-substituted derivatives is a subject of extensive theoretical investigation, as it directly influences the compound's stability. researchgate.net Various computational methods are employed to quantify this aromaticity, including magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA). iosrjournals.orgbeilstein-journals.org These analyses consistently demonstrate the aromatic nature of the tetrazole core.

Detailed Research Findings

Computational studies, typically employing Density Functional Theory (DFT) methods, provide quantitative data on the aromaticity of substituted tetrazoles. researchgate.net By calculating indices like NICS and HOMA, researchers can compare the relative aromaticity of different derivatives.

The NICS value is a magnetic descriptor of aromaticity, where a more negative value at the center of the ring indicates a stronger diatropic ring current and thus a higher degree of aromaticity. beilstein-journals.org For the tetrazole ring, these values are typically negative, confirming its aromatic nature. The HOMA index, on the other hand, evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating a fully aromatic system. iosrjournals.org

The stability of the tetrazole ring is also evident from its tautomeric equilibrium. 5-Substituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. nih.gov In solution, the 1H-tautomer of 5-substituted tetrazoles is generally the predominant and more stable form. nih.gov This stability is a direct consequence of the aromatic nature of the tetrazole ring.

Table 1: Computational Aromaticity Indices for Substituted Tetrazole Rings

CompoundSubstituent GroupAromaticity Index (NICS(0) in ppm)Aromaticity Index (HOMA)
1H-Tetrazole-H-10.20.85
5-Amino-1H-tetrazole-NH₂ (Electron-Donating)-9.50.82
5-Nitro-1H-tetrazole-NO₂ (Electron-Withdrawing)-11.10.88
This compound-C₄H₇ (Weakly Electron-Donating)-9.8 (Estimated)0.84 (Estimated)

Note: The values for 1H-Tetrazole, 5-Amino-1H-tetrazole, and 5-Nitro-1H-tetrazole are representative values from computational studies on substituted tetrazoles. The values for this compound are estimated based on the expected electronic effect of the cyclobutyl group.

Table 2: Relative Stability of 1H- and 2H-Tautomers of 5-Substituted Tetrazoles in Solution

Substituent GroupPredominant Tautomer in SolutionRelative Stability
-H1HMore Stable
-Alkyl (e.g., Cyclobutyl)1HMore Stable
-NH₂1HMore Stable
-NO₂1HMore Stable

Reactivity Profiles and Transformational Pathways of 5 Cyclobutyl 1h 1,2,3,4 Tetrazole

Reactions Involving the Tetrazole Heterocycle

The tetrazole ring is a planar, aromatic system containing four nitrogen atoms, which makes it electron-deficient and influences its chemical properties, such as acidity and nucleophilicity. numberanalytics.com The N-H proton is acidic, with a pKa value comparable to that of carboxylic acids, a key feature in its role as a bioisostere. numberanalytics.commdpi.com

The tetrazole anion, formed by deprotonation, is a potent nucleophile that readily undergoes N-alkylation. numberanalytics.comchemicalforums.com The alkylation of 5-substituted-1H-tetrazoles is a common transformation but presents a challenge in regioselectivity, as it can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.netnih.govrsc.org

The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the type of alkylating agent, and the reaction conditions such as solvent and base. researchgate.netrsc.orgbeilstein-journals.org Generally, alkylation with primary alkyl halides tends to favor the N2 position, a preference that can be influenced by both steric hindrance from the C5-substituent and the reaction mechanism (SN1 vs. SN2). rsc.orgcolab.ws For 5-cyclobutyl-1H-1,2,3,4-tetrazole, the bulky cyclobutyl group would likely influence the isomeric ratio upon alkylation. A method using the diazotization of aliphatic amines has been reported for the preferential formation of 2,5-disubstituted tetrazoles. nih.govrsc.org

N-acylation of tetrazoles, typically with acyl halides, can also occur. However, this reaction can be more complex than alkylation. The initially formed N-acyltetrazole intermediate can be unstable and may undergo subsequent reactions, such as ring-opening. beilstein-journals.org

Table 1: Factors Influencing N-Alkylation Regioselectivity of 5-Substituted Tetrazoles

Factor Influence on N1 vs. N2 Isomer Ratio Research Finding
Alkylating Agent The structure of the electrophile can alter the regioselectivity. The reaction mechanism (SN1 vs. SN2) plays a crucial role in determining the product ratio. rsc.org
C5-Substituent Steric bulk at the C5 position can hinder alkylation at the adjacent N1 position, favoring the N2 isomer. Steric effects of substituents significantly impact the N-alkylation outcome. researchgate.net
Reaction Conditions The choice of solvent and base can shift the equilibrium between the N1 and N2 anions and influence ion pairing, affecting the final isomer distribution. beilstein-journals.org Solvent-dependent regioselectivity has been observed in the N-alkylation of related azole heterocycles. beilstein-journals.org
Reaction Type Diazotization of aliphatic amines provides a method for preferential N2-alkylation. This method enables the synthesis of 2,5-disubstituted tetrazoles with moderate to excellent yields. nih.govrsc.org

Metal Coordination and Complexation Behavior

The nitrogen-rich tetrazole ring is an excellent ligand for a wide range of metal ions. acs.orgnih.gov The deprotonated 5-substituted tetrazolate anion can coordinate to metal centers through one or more of its nitrogen atoms, acting as a versatile building block in coordination chemistry. rsc.orglookchem.com This ability allows for the construction of various coordination compounds, from simple metal complexes to complex, multidimensional coordination polymers. rsc.orgrsc.orgresearchgate.net

5-substituted tetrazolates can exhibit several coordination modes. The specific binding mode depends on the metal ion's coordination preference, the reaction conditions, and the nature of the C5-substituent. nih.gov Common binding modes include:

Monodentate: The tetrazolate ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate (Bridging): The ligand bridges two metal centers, using two different nitrogen atoms (e.g., N1 and N2, or N1 and N4). This bridging capability is fundamental to the formation of coordination polymers. rsc.orgnih.gov

The presence of four nitrogen atoms allows the tetrazole ring to act as a multidentate ligand, facilitating the assembly of intricate supramolecular structures. rsc.orgyoutube.com In the context of this compound, the cyclobutyl group would serve as a pendant group on the coordinating tetrazolate ligand.

Table 2: Common Coordination Modes of Tetrazolate Ligands

Binding Mode Description Structural Implication
Monodentate Coordination to a single metal ion via one nitrogen atom. Formation of discrete metal complexes or termination of a polymer chain.
Bidentate Bridging (N1, N2) The ligand bridges two metal centers using the N1 and N2 atoms. Leads to the formation of dimeric or polymeric structures.
Bidentate Bridging (N1, N4) The ligand connects two metal ions using the N1 and N4 atoms. Contributes to the formation of one-, two-, or three-dimensional coordination networks. rsc.org
Tridentate Bridging The ligand coordinates to three different metal centers. Can lead to highly connected and complex coordination polymers. nih.gov
Formation of Coordination Polymers and Metal Complexes

The ability of 5-substituted tetrazolates to act as bridging ligands has been extensively utilized to synthesize coordination polymers. rsc.orgnih.gov These materials are crystalline solids where metal ions are linked by organic ligands into extended networks. The properties of these polymers, such as their structure, porosity, and thermal stability, can be tuned by varying the metal ion and the substituent on the tetrazole ring. researchgate.netrsc.org For instance, copper(II) complexes with 5-methyl-1H-tetrazole have been shown to form binuclear structures. rsc.org Similarly, various coordination polymers have been constructed using ligands like 1-phenyl-1H-tetrazole-5-thiol and 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole, demonstrating the versatility of the tetrazole moiety in creating diverse architectures. lookchem.comrsc.org The introduction of a cyclobutyl group at the C5 position would influence the packing and potentially the network topology of such coordination polymers due to its steric bulk.

Table 3: Examples of Metal Complexes and Coordination Polymers with Substituted Tetrazoles

Ligand Metal Ion Resulting Structure Type Reference
5-methyl-1H-tetrazole Copper(II) Binuclear metal complex rsc.org
1H-tetrazole-5-acetic acid Copper(II) Mixed-ligand complexes rsc.org
5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole Co(II), Zn(II), Cd(II) 2D coordination polymers forming 3D supramolecular networks rsc.org
1-phenyl-1H-tetrazole-5-thiol Fe(III), Co(II), Cd(II) Discrete complexes and 1D coordination polymers lookchem.com
1-methyl-5H-tetrazole Mn(II), Fe(II), Cu(II), Ag(I) etc. A wide range of energetic coordination complexes rsc.org

Ring-Opening Reactions and Nitrogen Extrusion Pathways

The tetrazole ring, despite its aromatic stability, can undergo ring-opening reactions under certain conditions, most notably upon heating or through chemical activation. A well-documented pathway involves the thermal or chemically induced extrusion of a molecule of nitrogen (N₂). wikipedia.org

For example, the acylation of a 5-substituted-1H-tetrazole can lead to an N-acetylated intermediate that readily loses nitrogen gas to form a highly reactive nitrilimine species. beilstein-journals.org This intermediate can then be trapped by nucleophiles present in the reaction mixture or undergo intramolecular cyclization to form other heterocyclic systems, such as 1,3,4-oxadiazoles. beilstein-journals.org This degradative pathway is a significant aspect of tetrazole reactivity, particularly at elevated temperatures. beilstein-journals.org

The tetrazole ring is highly electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic nature makes it generally resistant to electrophilic aromatic substitution. bhu.ac.in Such reactions typically require the presence of powerful electron-releasing groups on the ring to proceed, which is not the case for the alkyl cyclobutyl group.

Conversely, the electron-deficient character of the ring would theoretically make it more susceptible to nucleophilic aromatic substitution. However, direct nucleophilic substitution on the carbon atom of the tetrazole ring is not a commonly reported reaction and is generally difficult to achieve. The high nitrogen content tends to direct reactivity towards the nitrogen atoms (N-alkylation) or interactions involving the entire ring system (cycloadditions, coordination). There is more precedent for nucleophilic substitution on substituent groups attached to the tetrazole ring rather than on the ring itself. acs.org

Reactions Involving the Cyclobutyl Substituent

The cyclobutyl moiety of this compound presents unique opportunities for chemical modifications, although the inherent strain of the four-membered ring requires careful selection of reaction conditions to avoid unintended ring-opening.

Functional Group Modifications on the Cyclobutyl Ring (e.g., Oxidation, Halogenation)

Direct functionalization of the cyclobutyl ring in this compound, such as through oxidation or halogenation, is a challenging endeavor. The strain within the cyclobutane (B1203170) ring can influence the reactivity of adjacent positions. smolecule.com While specific studies on the direct oxidation or halogenation of the cyclobutyl substituent on the tetrazole ring are not extensively detailed in the provided results, general principles of cyclobutane chemistry suggest that such transformations are feasible, albeit potentially complex. For instance, the introduction of functional groups can be achieved through multi-step sequences, potentially involving the synthesis of a pre-functionalized cyclobutylcarbonitrile which then undergoes a [3+2] cycloaddition with sodium azide (B81097) to form the tetrazole ring. smolecule.com

A more common approach involves the modification of related cyclobutyl structures. For example, a sequential C-H/C-C functionalization strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from cyclobutyl aryl ketones. nih.gov This method utilizes a Norrish-Yang cyclization to create a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo palladium-catalyzed functionalization. nih.gov

Cyclobutyl Ring-Opening or Expansion Reactions

The strained nature of the cyclobutyl ring makes it susceptible to ring-opening or expansion reactions, particularly under conditions that generate carbocation intermediates. stackexchange.com While specific examples for this compound are not explicitly detailed, the general reactivity of cyclobutyl groups suggests that acidic conditions or reactions involving electrophilic attack could lead to such transformations. The relief of ring strain is a significant driving force for these reactions. stackexchange.com

It's important to select mild reaction parameters when working with cyclobutyl-containing tetrazoles to prevent unintentional ring-opening. smolecule.com For instance, in the synthesis of the tetrazole ring from cyclobutylcarbonitrile, cobalt- or copper-based catalytic systems are preferred to maintain the integrity of the cyclobutane ring. smolecule.com

Thermal Decomposition Studies

The thermal stability and decomposition pathways of tetrazole derivatives are of significant interest, particularly for their application as energetic materials. researchgate.net

Investigation of Decomposition Onset and Products (e.g., via DTA)

Differential Thermal Analysis (DTA) and other thermal analysis techniques are crucial for determining the thermal stability of tetrazole compounds. For many tetrazole-based compounds, thermal decomposition is an exothermic process. semanticscholar.org For example, a study on 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole (NL24) showed a violent thermal decomposition between 270°C and 300°C. energetic-materials.org.cn The decomposition of tetrazole derivatives often leads to the formation of gaseous products, primarily molecular nitrogen. researchgate.netenergetic-materials.org.cn In the case of NL24, the main gaseous products were identified as N₂, HCN, and HN₃. energetic-materials.org.cn Similarly, the thermal decomposition of 5-(4-Pyridyl)tetrazolate (H4-PTZ) also results in the evolution of nitrogen gas following the opening of the tetrazole ring. maxapress.com

The table below summarizes the decomposition characteristics of some tetrazole derivatives, providing an insight into the expected behavior of this compound.

CompoundDecomposition Temperature (°C)Key Products
2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole (NL24)270-300N₂, HCN, HN₃
5-(4-Pyridyl)tetrazolate (H4-PTZ)> Melting PointN₂
5-Aminotetrazole (B145819) (5-ATZ)> 201-205HN₃, NH₂CN

Mechanistic Pathways of Thermal Degradation

The thermal decomposition of tetrazoles can proceed through various mechanistic pathways. researchgate.net A common pathway for 1,5-substituted tetrazoles involves isomerization to an azidoimine, followed by the elimination of molecular nitrogen from the azide group. researchgate.net Theoretical studies on 5-aminotetrazole have shown that its decomposition can lead to the formation of hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). nih.gov The activation energy for such decomposition processes can be determined through kinetic studies. nih.govresearchgate.net

Another proposed mechanism involves the initial isomerization of the 1H-tautomer to the 2H-tautomer, followed by the concerted elimination of a nitrogen molecule. researchgate.net The specific pathway and the resulting products are highly dependent on the substituents on the tetrazole ring. researchgate.net

Photochemical Reactivity

The photochemistry of tetrazoles is complex and can lead to a variety of products depending on the substituents and reaction conditions. nih.gov Photolysis typically results in the cleavage of the tetrazole ring. nih.govuc.pt

Irradiation of tetrazole derivatives can lead to the extrusion of molecular nitrogen. nih.gov For instance, the photolysis of 5-allyloxy-1-aryl-tetrazoles results in the formation of N-phenyl-1,3-oxazines through the photoextrusion of nitrogen. nih.gov Similarly, the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one has been studied, with proposed reaction pathways leading to the formation of a pyrimidinone in protic solvents. uc.pt The reaction is believed to proceed through a concerted photoextrusion of a nitrogen molecule, followed by intramolecular cyclization and proton transfer. uc.pt

The photochemical behavior of this compound would likely involve similar ring-cleavage and nitrogen extrusion pathways, with the specific photoproducts being influenced by the cyclobutyl substituent.

Photolysis Mechanisms and Excited State Dynamics

The photolysis of tetrazole derivatives is a well-established method for the generation of highly reactive intermediates. nih.govnih.gov While specific studies on the photolysis of this compound are not extensively documented, the general mechanisms can be inferred from the behavior of structurally related 5-alkyl- and 5-aryl-tetrazoles. The primary photochemical event upon UV irradiation is the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. nih.govmdpi.com

The initial absorption of a photon promotes the tetrazole molecule to an electronically excited singlet state (S₁). From this state, it can undergo intersystem crossing (ISC) to a triplet state (T₁) or directly fragment. Theoretical studies on similar tetrazole derivatives suggest that the reaction pathway often proceeds through the triplet state. uc.pt The T₁ state is believed to be a biradical species, which then undergoes cleavage of the tetrazole ring.

The fragmentation of the tetrazole ring can lead to the formation of several key intermediates. One of the most significant is the corresponding nitrile imine. For this compound, this would be cyclobutyl nitrile imine. This highly reactive 1,3-dipole can then undergo a variety of subsequent reactions, including intramolecular cyclization or intermolecular reactions with other species present in the reaction mixture.

Another potential pathway involves the formation of iminoaziridines through the photoextrusion of nitrogen from 5-alkylidene-4,5-dihydro-1H-tetrazoles. While the starting material is different, this highlights the tendency of the tetrazole core to rearrange into three-membered rings upon photolysis. The excited state dynamics are complex and can be influenced by solvent polarity and the presence of substituents on the tetrazole ring.

ReactantIntermediate SpeciesPrimary Photoproducts
This compoundCyclobutyl nitrile imine, Triplet biradicalNitrogen gas, various heterocyclic compounds
5-Alkylidene-4,5-dihydro-1H-tetrazoles-Iminoaziridines, Nitrogen gas
5-Allyloxy-1-aryl-tetrazolesTriplet biradicalN-phenyl-1,3-oxazines, Nitrogen gas

Photosensitized Reactions

Photosensitized reactions involve the transfer of energy from an excited photosensitizer molecule to the substrate, in this case, this compound. This process allows for the initiation of photochemical reactions using light of wavelengths that are not absorbed by the substrate itself. The photosensitizer absorbs the light, is promoted to an excited state, and then transfers its energy to the tetrazole, typically inducing the same types of reactions as direct photolysis, such as nitrogen extrusion.

A common mechanism for photosensitization is triplet-triplet energy transfer. In this process, the photosensitizer is excited to its singlet state, undergoes intersystem crossing to its triplet state, and then collides with a ground-state tetrazole molecule. If the triplet energy of the photosensitizer is higher than that of the tetrazole, energy can be transferred, resulting in a ground-state photosensitizer and a triplet-state tetrazole. This triplet-state tetrazole can then proceed to react as described in the photolysis section.

While the photosensitized decomposition of various organic molecules is a widely studied field, specific research on the photosensitized reactions of this compound is limited in the available literature. However, a "sensitizing effect of the dissolved oxygen" has been noted in the photodegradation of related tetrazolone derivatives. mdpi.com This suggests that molecular oxygen can act as a photosensitizer, promoting the conversion of triplet biradical intermediates to their singlet state, which then leads to product formation. mdpi.com The use of other common photosensitizers, such as acetone (B3395972) or benzophenone, with this compound would be expected to facilitate its decomposition, although detailed studies are required to confirm the efficiency and product distribution of such reactions.

Photosensitization TypeMechanismPotential Outcome for this compound
Triplet-Triplet Energy TransferA photosensitizer with a higher triplet energy transfers energy to the tetrazole, promoting it to its triplet state.Formation of triplet-state this compound, leading to nitrogen extrusion and formation of cyclobutyl nitrile imine.
Oxygen SensitizationDissolved molecular oxygen facilitates the intersystem crossing of triplet radical pairs.Enhanced formation of singlet-state products from triplet intermediates.

Nitrile Imine Mediated Tetrazole-Ene Cycloaddition (NITEC)

The Nitrile Imine Mediated Tetrazole-Ene Cycloaddition (NITEC) is a powerful synthetic transformation that utilizes the in situ generation of nitrile imines from tetrazoles upon photoirradiation. researchgate.netresearchgate.net This reaction provides an efficient route to a variety of pyrazoline and pyrazole (B372694) derivatives. The process begins with the photolysis of a 2,5-disubstituted tetrazole, which leads to the extrusion of nitrogen gas and the formation of a highly reactive nitrile imine. researchgate.net

In the context of this compound, if an N-substituted derivative were used, its photolysis would generate a cyclobutyl-substituted nitrile imine. This intermediate can then undergo a [3+2] cycloaddition reaction with an alkene (an "ene"). The nitrile imine acts as the 1,3-dipole, and the alkene serves as the dipolarophile. This cycloaddition is typically highly regioselective and yields a substituted pyrazoline ring system.

The versatility of the NITEC reaction stems from the wide range of both the tetrazole precursors and the alkene reaction partners that can be employed. This allows for the synthesis of a diverse library of heterocyclic compounds with various functionalities. The reaction is often carried out under mild conditions, simply by irradiating a solution of the tetrazole and the alkene with UV light. The efficiency of the cycloaddition is dependent on the reactivity of the nitrile imine and the concentration and nature of the alkene.

Reaction StepDescriptionKey Species Involved
1. Photoactivation A 2,5-disubstituted tetrazole absorbs UV light.2-Substituted-5-cyclobutyl-1H-1,2,3,4-tetrazole
2. Nitrile Imine Formation The excited tetrazole undergoes ring cleavage and extrudes a molecule of N₂.Cyclobutyl-substituted nitrile imine, Nitrogen gas
3. [3+2] Cycloaddition The nitrile imine reacts with an alkene.Cyclobutyl-substituted nitrile imine, Alkene (ene)
4. Product Formation A substituted pyrazoline is formed.Cyclobutyl-substituted pyrazoline

Exploration of Potential Research Applications of 5 Cyclobutyl 1h 1,2,3,4 Tetrazole

Applications in Coordination Chemistry and Material Science

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The introduction of a cyclobutyl moiety could lead to MOFs with tailored hydrophobic or hydrophilic properties, affecting their potential for applications such as gas storage and separation. The modular nature of MOF synthesis allows for the combination of various metal ions and ligands, and 5-cyclobutyl-1H-1,2,3,4-tetrazole represents a candidate for creating novel frameworks with unique structural and functional attributes. rsc.org

Development of Spin-Crossover Materials

Spin-crossover (SCO) materials are a class of coordination compounds that can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli like temperature, pressure, or light. researchgate.netmdpi.com This phenomenon is of significant interest for applications in molecular switches, sensors, and data storage. nih.gov Iron(II) complexes are particularly well-studied for their SCO properties. mdpi.com

Research on the related isomer, 1-cyclobutyl-5H-tetrazole, has shown its use in the design of energetic coordination compounds with 3d transition metals, including iron(II). researchgate.net The coordination environment around the metal ion, which is influenced by the ligand, is a critical factor in determining whether a complex will exhibit SCO behavior. The steric and electronic properties of the cyclobutyl group in this compound could be tuned to create the specific ligand field strength required to induce spin transitions in metal complexes. The synthesis of a series of iron(II) SCO complexes with N-cycloalkyl-substituted tetrazoles demonstrates the potential of this class of ligands in developing new switchable materials. researchgate.net

Potential Metal Complexes for Spin-Crossover Studies
Metal IonPotential Coordination EnvironmentRationale for SCO Potential
Fe(II)Octahedrald6 configuration is ideal for SCO; ligand field strength can be modulated by the cyclobutyltetrazole ligand.
Co(II)Octahedral or Tetrahedrald7 configuration can exhibit SCO, though less common than Fe(II).

Precursors for High-Nitrogen Energetic Materials Research

Tetrazole compounds are known for their high nitrogen content and positive heats of formation, making them valuable precursors in the research of high-nitrogen energetic materials. nih.govmdpi.com These materials are sought after for applications in propellants and explosives due to their ability to release large amounts of nitrogen gas upon decomposition. The incorporation of a tetrazole ring into a molecule significantly increases its nitrogen content and energy density. nih.gov

Energetic Properties of Tetrazole-Based Compounds
Compound TypeKey FeaturesPotential Application
This compoundHigh nitrogen content, alicyclic substituentPrecursor for energetic salts and coordination compounds
Metal salts of 5-cyclobutyl-1H-tetrazoleEnhanced density and thermal stabilityResearch into novel primary explosives or propellants
Coordination complexes with 5-cyclobutyl-1H-tetrazoleTunable energetic properties based on metal and co-ligandsDevelopment of advanced energetic materials

Application in Catalysis

Tetrazole derivatives have found applications in the field of catalysis, particularly in asymmetric organocatalysis. nih.govbeilstein-journals.org Organocatalysts are small organic molecules that can accelerate chemical reactions and are often used to produce chiral molecules, which are important in the pharmaceutical industry. While there is no specific research detailing the use of this compound as a catalyst, its structural features suggest potential in this area.

The tetrazole ring can act as a hydrogen bond donor or acceptor, or as a Brønsted acid or base, which are key functionalities in many organocatalytic transformations. The cyclobutyl group could influence the steric environment around the catalytic site, potentially leading to high levels of stereoselectivity in asymmetric reactions. The synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using a tetrazole-based catalyst highlights the catalytic potential of this class of compounds. nih.gov

Components in Functional Materials

The unique electronic properties of the tetrazole ring make it a candidate for inclusion in various functional materials. Although specific applications for this compound are not well-documented, tetrazole derivatives, in general, have been explored for uses in photography and information storage systems. nih.gov Their ability to form stable complexes with metal ions and their thermal and chemical stability are advantageous for these applications. The cyclobutyl substituent could modify the solubility and processing characteristics of such materials.

Hydrogel Formation and Polyelectrolyte Properties

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. They have numerous applications in biomedicine and other fields. While there is no direct evidence of this compound being used in hydrogel formation, tetrazole-containing polymers have been investigated for this purpose. The acidic proton on the tetrazole ring can be deprotonated, leading to a charged polymer chain known as a polyelectrolyte. The electrostatic interactions between these charged groups can lead to the formation of hydrogels. The cyclobutyl group could impart hydrophobicity to the polymer backbone, influencing the swelling behavior and mechanical properties of the resulting hydrogel.

Role as a Bioisostere in Chemical Design

In the realm of medicinal chemistry and drug design, the concept of bioisosterism is a fundamental strategy for optimizing lead compounds to enhance their pharmacological and pharmacokinetic properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 5-substituted-1H-tetrazole moiety, including the cyclobutyl derivative, is a prominent example of a successful bioisostere.

Rational Design of Bioisosteric Replacements for Carboxylic Acids

One of the most well-established roles of 5-substituted-1H-tetrazoles in chemical design is as a bioisosteric replacement for the carboxylic acid group. This substitution is a key strategy in drug discovery to improve a molecule's metabolic stability and membrane permeability. The tetrazole ring mimics the acidic proton and the planar, delocalized system of a carboxylate group, allowing it to engage in similar interactions with biological targets.

The rationale for this bioisosteric replacement is grounded in the comparable physicochemical properties of the two functional groups. The pKa of a 5-substituted-1H-tetrazole is similar to that of a carboxylic acid, meaning it will exist in its deprotonated, anionic form at physiological pH, just as a carboxylic acid would. This allows the tetrazole to mimic the electrostatic interactions of a carboxylate with a receptor. However, the tetrazole ring is generally more lipophilic than a carboxylic acid, which can lead to improved oral bioavailability and better penetration of biological membranes. Furthermore, tetrazoles are often more resistant to metabolic degradation than carboxylic acids.

A notable example of this strategy is in the development of angiotensin II receptor antagonists, where the replacement of a carboxylic acid with a tetrazole ring led to compounds with enhanced potency and better pharmacokinetic profiles.

Below is a data table comparing the key properties of a generic carboxylic acid and a 5-substituted-1H-tetrazole.

PropertyCarboxylic Acid (R-COOH)5-Substituted-1H-tetrazole (R-CN₄H)Significance in Bioisosterism
pKa ~4.2–4.5~4.5–4.9Similar acidity ensures analogous ionization state at physiological pH, allowing for similar ionic interactions with receptors.
Lipophilicity (LogP) Generally lowerGenerally higherIncreased lipophilicity can enhance membrane permeability and oral absorption.
Hydrogen Bonding Acts as both H-bond donor and acceptor.The ring nitrogens are H-bond acceptors, and the N-H is a donor. The hydrogen-bonding environment extends further from the core of the molecule compared to a carboxylic acid. google.comCapable of mimicking the hydrogen bonding patterns of carboxylic acids, which is crucial for receptor binding.
Metabolic Stability Can be subject to various metabolic pathways.Generally more resistant to metabolic degradation.Leads to longer half-life and improved pharmacokinetic profile.

Consideration as Amide Bond Mimics in Peptidomimetics

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a significant area of research aimed at overcoming the limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. In this context, the tetrazole ring has been investigated as a surrogate for the amide bond.

Specifically, 1,5-disubstituted tetrazoles are considered effective mimics of the cis-amide bond conformation. acs.org While the typical peptide bond exists in a trans conformation, the cis conformation is crucial for the biological activity of some peptides. The rigid, planar structure of the tetrazole ring can lock the substituent groups into a conformation that resembles a cis-amide linkage. This can lead to peptidomimetics with enhanced stability against proteolytic enzymes and a more defined three-dimensional structure for receptor binding. The insertion of a tetrazole moiety into a peptide sequence has been shown to significantly alter the coordination ability of the resulting ligand. documentsdelivered.com

Building Block in Complex Chemical Synthesis

Beyond its role as a bioisostere, this compound and related 5-substituted tetrazoles are valuable building blocks in organic synthesis for the creation of more complex molecules.

Construction of Novel Heterocyclic Scaffolds

The tetrazole ring can serve as a versatile synthon for the construction of other heterocyclic systems. Its characteristic electronic properties make it a useful component in various chemical transformations. scielo.org.za For instance, tetrazoles can be employed in multicomponent reactions, which are efficient processes where multiple starting materials react to form a single, complex product. acs.org This approach allows for the rapid generation of diverse molecular architectures. The use of novel 1H-protected tetrazole aldehydes as versatile building blocks is a strategy that has been explored to incorporate the tetrazole group into a variety of complex, drug-like molecules. google.com

Synthesis of Diversified Chemical Libraries for Research Screening

The creation of chemical libraries containing a wide variety of compounds is essential for high-throughput screening and the discovery of new drug candidates. The synthesis of 5-substituted 1H-tetrazoles is amenable to library synthesis, allowing for the generation of numerous analogs with different substituents at the 5-position.

A zinc bromide-catalyzed synthesis of 5-substituted tetrazoles from DNA-conjugated nitriles has been developed, demonstrating the compatibility of tetrazole synthesis with the generation of DNA-encoded chemical libraries. rsc.org This methodology expands the diversity of heterocyclic compounds that can be included in such libraries for drug discovery programs. The ability to perform these syntheses efficiently, for example through silica (B1680970) sulfuric acid catalyzed cycloaddition, further enhances their utility in creating large libraries for academic and industrial research. scielo.org.za

Advanced Methodological Considerations in 5 Cyclobutyl 1h 1,2,3,4 Tetrazole Research

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 5-cyclobutyl-1H-1,2,3,4-tetrazole is a important area of research, aiming to reduce the environmental impact of chemical processes. benthamdirect.comdntb.gov.ua This involves a holistic approach that considers all aspects of a chemical synthesis, from the starting materials to the final product and any waste generated.

Atom Economy and Sustainability Assessments

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the context of this compound synthesis, this means designing reaction pathways that maximize the incorporation of atoms from the starting materials into the final tetrazole ring structure. Multicomponent reactions (MCRs) are a powerful tool for achieving high atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing the formation of byproducts. benthamdirect.comacs.org

Sustainability assessments for tetrazole synthesis go beyond atom economy to consider the entire lifecycle of the process. This includes evaluating the toxicity of reagents and solvents, the energy consumption of the reaction, and the potential for recycling catalysts and other materials. benthamdirect.comresearchgate.net The use of catalysts, particularly those that are reusable and derived from non-toxic materials, is a key strategy for improving the sustainability of tetrazole synthesis. researchgate.netrsc.org

Table 1: Comparison of Synthetic Methodologies for Tetrazoles

Methodology Key Features Atom Economy Sustainability
Traditional Cycloaddition Often uses stoichiometric and potentially hazardous reagents. scielo.br Variable Lower
Multicomponent Reactions (MCRs) Combines multiple reactants in a single step. benthamdirect.comacs.org High High
Catalytic Cycloaddition Utilizes catalysts to promote the reaction. rsc.orgnih.govlookchem.com High High
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions. organic-chemistry.org High Moderate to High
Flow Chemistry Conducts reactions in a continuous stream. High High

Solvent Selection and Waste Minimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional tetrazole syntheses rely on volatile organic compounds (VOCs) as solvents, which can contribute to air pollution and have negative health effects. rsc.org Green chemistry approaches prioritize the use of safer, more environmentally benign solvents, such as water, or even solvent-free reaction conditions. lookchem.comrsc.org

Waste minimization is another cornerstone of green chemistry. This can be achieved through a variety of strategies, including the use of catalytic reactions that reduce the need for stoichiometric reagents, and the development of processes that allow for the recycling and reuse of solvents and catalysts. benthamdirect.comresearchgate.netrsc.org The ideal scenario is a closed-loop process where waste is minimized or eliminated altogether.

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and screening are powerful tools for accelerating the discovery and optimization of new tetrazole derivatives. acs.orgnih.gov HTS allows for the rapid synthesis of large libraries of related compounds, which can then be screened for desired properties, such as biological activity or material performance. nih.gov This approach is particularly valuable in the early stages of drug discovery and materials development, where it can be used to quickly identify promising lead compounds. The development of efficient and time-saving synthetic methods is crucial for building these libraries for both high-throughput and low-throughput research applications. acs.org

Flow Chemistry Applications in Tetrazole Synthesis

Flow chemistry, where reactions are carried out in a continuous-flowing stream rather than in a batch reactor, offers several advantages for tetrazole synthesis. These include improved safety, as smaller volumes of hazardous materials are handled at any given time, and enhanced control over reaction parameters such as temperature and pressure. Flow chemistry can also lead to higher yields and purities, as well as easier scale-up of production.

Crystallographic Engineering and Cocrystallization Studies for Molecular Assembly

Crystallographic engineering and cocrystallization are techniques used to control the solid-state structure of molecules, which in turn influences their physical and chemical properties. figshare.com In the context of this compound, these techniques can be used to design materials with specific properties, such as improved stability or enhanced energetic performance. figshare.com

Cocrystallization involves combining two or more different molecules in a single crystal lattice. figshare.com This can be used to modify the properties of the parent compound, for example, by improving its thermal stability or reducing its sensitivity to impact. figshare.com The interactions between the different components in a cocrystal can be studied using techniques such as X-ray diffraction, which provides detailed information about the three-dimensional arrangement of atoms in the crystal. researchgate.net Tetrazoles are known to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for the formation of cocrystals. nih.gov

Challenges, Future Research Directions, and Perspectives in 5 Cyclobutyl 1h 1,2,3,4 Tetrazole Research

Unexplored Synthetic Pathways and Methodological Advancements

The primary route to 5-cyclobutyl-1H-1,2,3,4-tetrazole involves the [3+2] cycloaddition reaction between cyclobutylcarbonitrile and an azide (B81097) source, a cornerstone of tetrazole synthesis. smolecule.com However, the evolution of organic synthesis continues to present opportunities for methodological refinement and the discovery of entirely new pathways.

Catalytic System Enhancements: The conventional cycloaddition reaction has been significantly improved through catalysis. smolecule.comscispace.com Modern methods utilize various metal catalysts to achieve high yields under specific conditions, though each presents a unique profile of advantages and limitations. For instance, cobalt(II) complexes in DMSO have achieved near-quantitative yields, while microwave-assisted synthesis with copper(II) catalysts offers a rapid alternative, which is particularly beneficial for thermally sensitive substrates like cyclobutyl nitriles. smolecule.com Future work could focus on developing more sustainable and efficient catalytic systems, such as reusable nanocatalysts or metal-free organocatalysts, to minimize hazardous waste and improve process safety. researchgate.netrsc.org

Table 1: Comparative Catalytic Systems for Tetrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Co(II) complexDMSO1101299 smolecule.com
PbCl₂DMF1201474-81 smolecule.com
Cu(II)/NMPNMP (MW)1800.585-95 smolecule.com
CuSO₄·5H₂ODMSO1401Good to Excellent scispace.com

Multicomponent Reactions (MCRs): A significant frontier lies in the application of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. acs.orgnih.gov These reactions offer a convergent and atom-economical approach to complex molecules from simple starting materials in a single step. nih.gov While extensively used for other tetrazole derivatives, their application to synthesize scaffolds incorporating a cyclobutyl group remains largely unexplored. acs.org Developing MCRs that utilize cyclobutyl-containing aldehydes, amines, or isocyanides could rapidly generate diverse libraries of 5-cyclobutyl-tetrazole derivatives for screening. beilstein-journals.org

Novel Building Blocks: An emerging strategy involves moving beyond the late-stage introduction of the tetrazole ring from a nitrile precursor. Instead, novel 1H-protected tetrazole aldehydes can be employed as versatile building blocks in well-established chemical transformations. beilstein-journals.org This approach, not previously explored in depth, could unlock access to a vast and diverse chemical space for this compound analogues. beilstein-journals.org

Discovery of Novel Reactivity Patterns and Selectivity Control

The reactivity of the this compound core is dominated by the four-nitrogen heterocyclic ring. Understanding and controlling its reaction patterns, particularly in N-substitution reactions, is crucial for synthesizing functionally diverse molecules. numberanalytics.com

Regioselectivity in N-Alkylation: A primary challenge in the functionalization of 5-substituted-1H-tetrazoles is controlling the regioselectivity of alkylation. The reaction can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers. rsc.org While the 2,5-disubstituted product is often formed preferentially, the regioselectivity is highly variable and cannot be explained by steric hindrance alone. rsc.org Recent studies suggest that the mechanism of nucleophilic substitution (first-order vs. second-order) plays a critical role in determining the outcome. rsc.org Future research should aim to develop highly regioselective alkylation methods, perhaps using directing groups or specialized catalytic systems, to provide clean access to either the N1- or N2-cyclobutyl-tetrazole isomer.

Table 2: Factors Influencing Tetrazole Reaction Outcomes

FactorDescriptionReference
Substituent EffectsThe electronic nature (electron-donating or -withdrawing) of the 5-substituent (e.g., the cyclobutyl group) influences the nucleophilicity of the ring nitrogens. numberanalytics.com
Reaction ConditionsTemperature, solvent polarity, and the choice of catalyst can significantly alter the rate and selectivity of reactions like N-alkylation. numberanalytics.com
Steric HindranceThe size of the electrophile and the substituent at the C5 position can impact the accessibility of the different nitrogen atoms for substitution. numberanalytics.comrsc.org
Reaction MechanismThe underlying mechanism (e.g., SN1 vs. SN2 for alkylation) can dictate the regiochemical outcome, independent of simple steric effects. rsc.org

Exploring Other Reactions: Beyond N-substitution, the tetrazole ring can participate in other transformations like cycloadditions and ring-opening reactions. numberanalytics.com These pathways are less explored for 5-cyclobutyl derivatives but could lead to novel heterocyclic systems with unique properties. A deeper investigation into the photochemistry and thermal reactivity of this compound could reveal new synthetic possibilities.

Advanced Theoretical Modeling for Predictive Chemistry and Property Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of tetrazole compounds, accelerating the design of new molecules with desired properties. researchgate.netnih.gov

Simulating Interactions and Properties: Techniques such as molecular dynamics, X-ray diffraction analysis, and NMR spectroscopy are used to simulate and validate the biological interactions of tetrazoles. researchgate.net Theoretical models can predict key physicochemical properties and help rationalize experimental observations. For instance, computational analysis of the Cambridge Structural Database (CSD) reveals patterns in intermolecular interactions, such as the role of the tetrazole N-H group as a potent hydrogen bond donor, similar to a carboxylic acid. acs.orgnih.gov

Predictive Docking and Bioactivity: In drug design, molecular docking studies are routinely used to predict how tetrazole derivatives will bind to biological targets like enzymes or receptors. nih.govnih.gov These simulations can rationalize the observed biological activity of synthesized compounds and guide the design of new analogues with improved potency and selectivity. nih.gov For this compound, such models could predict its binding affinity to various targets, helping to prioritize synthetic efforts toward the most promising therapeutic areas.

Rationalizing Reactivity: Quantum chemistry methods can be employed to understand the electronic structure of the tetrazole ring and explain observed reactivity and regioselectivity. researchgate.net By calculating properties like charge distribution and the energies of reaction intermediates, these models can provide insights that are difficult to obtain experimentally, aiding in the development of more selective synthetic methods. researchgate.net

Emerging Research Applications Beyond Current Scope

While the primary application of tetrazoles has been in medicinal chemistry as bioisosteres, their unique properties make them attractive for a range of other fields. acs.orgnih.gov Future research on this compound should explore these emerging opportunities.

Materials Science: The high nitrogen content of the tetrazole ring results in a high heat of formation, making tetrazole-based compounds candidates for use as high-energy density materials (HEDMs). nih.govmdpi.com They can serve as environmentally benign gas-generating agents for applications like automotive airbags or as components in rocket propellants. nih.govresearchgate.net The introduction of the cyclobutyl group could modulate the energetic properties and physical state of these materials. Additionally, azole compounds are known for their excellent adhesion properties, suggesting potential applications in advanced polymers and coupling agents. acs.org

Coordination Chemistry and Catalysis: The multiple nitrogen atoms of the tetrazole ring, with their non-bonding electron pairs, make it an excellent ligand for coordinating with metal ions. researchgate.net This property can be exploited to create novel metal-organic frameworks (MOFs) or to act as a ligand that modifies the reactivity and selectivity of metal catalysts in organic transformations. researchgate.net

Novel Pharmacological Roles: Research is beginning to explore roles for tetrazoles in medicinal chemistry that go beyond simple bioisosterism. numberanalytics.com They can act as unique pharmacophores that engage in specific interactions with biological targets or be used to improve drug delivery and pharmacokinetic profiles in novel ways. numberanalytics.comrug.nl The distinct spatial and electronic character of the 5-cyclobutyl-tetrazole moiety may offer advantages in targeting specific protein classes that have been challenging to address with traditional functional groups.

Q & A

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
SolventWaterHigh polarity improves cycloaddition efficiency
CatalystCu NPs/bentoniteReduces reaction time and byproducts
Temperature80–100°CEnsures complete nitrile conversion

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., N–N bond lengths ~1.30–1.35 Å in tetrazole rings). Software like SHELX refines crystallographic data .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic distribution, predicting reactive sites (e.g., electron-deficient cyclobutyl carbons) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Cyclobutyl protons appear as multiplet signals (δ 2.5–3.5 ppm), while tetrazole ring carbons resonate at δ 140–160 ppm .
    • IR Spectroscopy : N–H stretches (~3200 cm⁻¹) and C=N stretches (~1600 cm⁻¹) confirm ring formation .

Advanced: How can solvent choice influence the synthesis efficiency of this compound?

Methodological Answer:
Solvent polarity and dielectric constant critically affect reaction pathways:

  • Water : High dielectric constant (~80) stabilizes polar intermediates, achieving 94% yield in tetrazole formation .
  • DMSO/DMF : Polar aprotic solvents accelerate nitrile activation but may lower selectivity due to side reactions (e.g., hydrolysis) .

Q. Experimental Design Tip :

  • Screen solvents using a gradient of dielectric constants to identify optimal polarity.
  • Monitor byproducts via HPLC to assess selectivity .

Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:
Contradictions (e.g., NMR peak splitting vs. computational predictions) require:

Cross-Validation :

  • Compare XRD-derived bond angles with DFT-optimized geometries .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Purity Assessment :

  • Perform elemental analysis (C, H, N) to confirm stoichiometry.
  • Use TLC or GC-MS to detect impurities .

Case Study : A 2021 study resolved conflicting IR data by isolating tautomeric forms (1H vs. 2H) via column chromatography .

Advanced: What computational methods best model the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) basis set predicts electrophilic regions (e.g., cyclobutyl C–H bonds) for functionalization .
  • Molecular Dynamics (MD) : Simulates solvent interactions; water molecules form hydrogen bonds with tetrazole N–H, stabilizing intermediates .

Application Example : MD simulations revealed that chloromethyl-substituted tetrazoles undergo SN2 reactions 2.5× faster than cyclohexyl analogs due to steric effects .

Basic: What biological activities are associated with this compound derivatives?

Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL reported for chloromethyl analogs) .
  • Anti-inflammatory Assays : Inhibit COX-2 enzyme (IC₅₀ ~10 µM) using fluorescence polarization .

Q. Structure-Activity Relationship (SAR) :

SubstituentBioactivity Trend
ChloromethylEnhanced antimicrobial activity (electron-withdrawing effect)
CycloalkylImproved metabolic stability (steric shielding)

Advanced: How to analyze tautomerism in this compound?

Methodological Answer:

  • Variable-Temperature NMR : Monitor proton shifts between 1H- and 2H-tetrazole tautomers (e.g., coalescence temperature ~120°C) .
  • Crystallography : Identify dominant tautomer via XRD (e.g., 1H-tautomer predominates in solid state) .

Statistical Analysis : Use Boltzmann distribution to calculate tautomer populations based on DFT energy differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.